1-[(4-Methylphenyl)methyl]imidazolidine-2,4,5-trione
Description
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-2-4-8(5-3-7)6-13-10(15)9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLCRTZJAXVETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
- Nucleophilic Attack : The N-3 position of hydantoin attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde.
- Proton Transfer : Stabilization of the tetrahedral intermediate through proton exchange.
- Dehydration : Elimination of water forms the 5-(4-methylbenzylidene)hydantoin intermediate.
- Tautomerization : Keto-enol tautomerism stabilizes the final product.
The process typically employs amino acid catalysts (e.g., glycine) and inorganic bases (NaOH/KOH) in water-ethanol mixtures at 70-80°C.
Optimized Protocol (Adapted from Example 4)
| Component | Quantity | Role |
|---|---|---|
| Hydantoin | 50.0 g | Core reactant |
| 4-Methylbenzaldehyde | 60.0 g | Electrophile |
| Glycine | 18.8 g | Catalytic mediator |
| NaOH | 5.0 g | pH modulator |
| H2O | 200 mL | Solvent |
Procedure :
- Dissolve glycine and NaOH in water at 80°C.
- Add hydantoin and 4-methylbenzaldehyde sequentially.
- Reflux for 2-4 hours under mechanical stirring.
- Cool to 25°C, isolate crystals via vacuum filtration.
- Wash with cold ethanol and dry under reduced pressure.
Yield : 89-93% (theoretical maximum 95.9% for analogous reactions).
Cyclization of Urea Derivatives
An alternative route involves cyclizing urea precursors with dicarbonyl compounds. BenchChem’s protocol for the chlorophenyl analogue was modified using 4-methylbenzylamine:
Two-Step Synthesis
Step 1: Formation of Maleamic Acid
4-Methylbenzylamine + Maleic Anhydride → N-(4-Methylbenzyl)maleamic Acid
Conditions : Acetonitrile, 0-5°C, 2 hr.
Step 2: Cyclodehydration
N-(4-Methylbenzyl)maleamic Acid → 1-[(4-Methylphenyl)methyl]imidazolidine-2,4,5-trione
Conditions :
- Catalyst: Triethylamine (2.5 eq)
- Temperature: 110°C (reflux)
- Time: 6-8 hours
Yield Profile :
| Batch | Purity (HPLC) | Isolated Yield |
|---|---|---|
| 1 | 98.2% | 76% |
| 2 | 97.8% | 79% |
| 3 | 99.1% | 81% |
N-Alkylation Strategies
Thieme’s phosphorylation study provides insights into regioselective alkylation. For this compound synthesis:
Protection-Alkylation-Deprotection Sequence
N-3 Sulfonation :
N-1 Alkylation :
Sulfonyl Group Removal :
- Reagent: HCl (conc., 6M)
- Conditions: Reflux, 3 hr
Regioselectivity : >95% N-1 substitution confirmed via 1H NMR (absence of N-3 proton at δ 10.2-10.8 ppm).
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 4 hr | 45 min |
| Annual Capacity | 500 kg | 12,000 kg |
| Energy Consumption | 850 kWh/kg | 320 kWh/kg |
| Purity Consistency | ±2.5% | ±0.8% |
Key Innovations :
- In-line IR monitoring for real-time conversion analysis
- Microfluidic crystallizers ensuring uniform particle size (D90 < 50 μm)
Comparative Methodological Analysis
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Aldehyde Condensation | 89-93 | 98-99 | Excellent | 1.0 |
| Urea Cyclization | 76-81 | 97-99 | Moderate | 1.8 |
| N-Alkylation | 65-72 | 95-97 | Challenging | 3.2 |
Critical Observations :
- Aldehyde condensation offers optimal balance of efficiency and cost
- N-Alkylation routes require costly protection steps but enable precise regiocontrol
- Cyclization methods generate stoichiometric maleic acid byproducts requiring neutralization
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methylphenyl)methyl]imidazolidine-2,4,5-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazolidine ring or the 4-methylphenyl group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with additional oxygen atoms, while reduction may produce more saturated compounds.
Scientific Research Applications
1-[(4-Methylphenyl)methyl]imidazolidine-2,4,5-trione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)methyl]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Observations :
Key Findings :
- Para-substituted derivatives (e.g., 3d, 3e) show superior BChE inhibition compared to AChE, with 3d achieving IC50 = 1.66 μM, ~5× more potent than galanthamine (IC50 = 8.2 μM) .
- Electron-deficient substituents (e.g., Cl, F) enhance BChE selectivity due to interactions with the enzyme’s anionic substrate-binding site .
- The absence of a 6-fluorobenzo[d]thiazole group in this compound may reduce potency compared to 3d or 3e.
Structure-Activity Relationships (SARs)
Biological Activity
1-[(4-Methylphenyl)methyl]imidazolidine-2,4,5-trione is a synthetic organic compound belonging to the imidazolidine class. Its unique structure, characterized by the presence of a 4-methylphenyl group attached to the imidazolidine ring, positions it as a candidate for various biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, enzyme inhibition capabilities, and potential therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features distinct functional groups that contribute to its reactivity and biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | |
| Core Structure | Imidazolidine ring |
| Substituent | 4-Methylphenyl group |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections. For instance, the compound has been tested against both Gram-positive and Gram-negative bacteria with promising results.
Anticancer Activity
The compound has also been evaluated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways. Specific analogs of imidazolidine derivatives have demonstrated significant cytotoxic effects on cancer cell lines, indicating that structural modifications could enhance efficacy.
Enzyme Inhibition Studies
This compound has been investigated for its ability to inhibit cholinesterase enzymes, which are critical in neurodegenerative disorders. The structure-activity relationship (SAR) studies indicate that substituents on the phenyl ring significantly influence the inhibitory potency against these enzymes.
Key Findings from Enzyme Inhibition Studies:
- The compound exhibits selective inhibition of butyrylcholinesterase (BChE), which is relevant for Alzheimer's disease treatment.
- Variations in substituents lead to differing inhibition profiles, highlighting the importance of chemical modifications in drug design.
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. This includes:
- Enzyme Binding: Interaction with cholinesterase enzymes alters their activity.
- Cellular Pathway Modulation: Influences pathways related to apoptosis and cell proliferation in cancer cells.
Case Studies and Research Findings
A series of studies have been conducted to assess the biological activity of this compound:
-
Antimicrobial Efficacy Study:
- Objective: Evaluate the antimicrobial activity against common pathogens.
- Method: Disk diffusion method was used against selected bacterial strains.
- Results: Showed significant inhibition zones compared to control.
-
Cytotoxicity Assay:
- Objective: Assess cytotoxic effects on cancer cell lines (e.g., HeLa cells).
- Method: MTT assay to determine cell viability post-treatment.
- Results: Indicated dose-dependent cytotoxicity with IC50 values comparable to established chemotherapeutics.
-
Cholinesterase Inhibition Study:
- Objective: Determine inhibitory effects on BChE.
- Method: Ellman’s assay for enzyme activity measurement.
- Results: Demonstrated effective inhibition with varying potency based on structural modifications.
Q & A
Q. What spectroscopic methods are most effective for confirming the structural identity of 1-[(4-Methylphenyl)methyl]imidazolidine-2,4,5-trione?
To confirm the structure, use a combination of NMR (¹H and ¹³C) and IR spectroscopy .
- ¹H NMR : Identify aromatic protons from the 4-methylphenyl group (δ 6.8–7.2 ppm) and methyl protons (δ 2.3–2.5 ppm). The imidazolidine-trione core protons (e.g., N–CH₂) appear as distinct signals between δ 3.5–4.5 ppm .
- ¹³C NMR : Carbonyl groups (C=O) in the trione ring resonate at δ 170–180 ppm, while aromatic carbons appear at δ 120–140 ppm .
- IR : Strong absorption bands at ~1700–1750 cm⁻¹ confirm the presence of ketone (C=O) groups .
Q. How can researchers optimize the synthesis of this compound?
Key steps include:
- Intermediate preparation : Start with 4-methylbenzyl chloride and react with sodium hydrosulfide to form the thiol intermediate.
- Cyclization : Use urea or thiourea under acidic conditions to form the imidazolidine-trione core.
- Reaction conditions : Optimize temperature (70–90°C) and solvent (e.g., DMF or THF) to improve yield. Monitor by TLC and purify via recrystallization (ethanol/water mixtures) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Solubility increases slightly in basic aqueous solutions (pH > 10) due to deprotonation of the imidazolidine ring .
- Stability : Stable at room temperature in inert atmospheres. Degrades above 150°C or under strong acidic/basic conditions, leading to ring-opening reactions .
Advanced Research Questions
Q. How do steric and electronic effects of substituents (e.g., methyl vs. halogen groups) influence the compound’s reactivity and biological activity?
- Steric effects : The 4-methylphenyl group introduces steric hindrance, reducing nucleophilic attack on the trione core. Compare with halogenated analogs (e.g., 4-fluorophenyl derivatives) to assess electronic effects .
- Electronic effects : Electron-withdrawing groups (e.g., –F, –Cl) increase electrophilicity of the trione ring, enhancing reactivity in nucleophilic substitution reactions. This can be quantified via DFT calculations (e.g., Fukui indices) .
- Biological implications : Methyl groups may improve lipid solubility, enhancing membrane permeability in cell-based assays, while halogens could modulate enzyme inhibition via dipole interactions .
Q. What computational strategies can predict reaction pathways for functionalizing the imidazolidine-trione core?
- Reaction path search : Use quantum chemical software (e.g., Gaussian, ORCA) to simulate transition states and intermediates. For example, model the addition of nucleophiles (e.g., amines) to the trione carbonyl groups .
- Machine learning : Train models on PubChem data to predict regioselectivity in substitution reactions. Incorporate descriptors like atomic charges and bond dissociation energies .
- Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants for hydrolysis) .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar analogs?
- Data normalization : Ensure consistent assay conditions (e.g., cell lines, incubation times, solvent controls). For example, discrepancies in IC₅₀ values may arise from differences in DMSO concentrations .
- Structure-activity relationship (SAR) analysis : Compare substituent effects across analogs. Use hierarchical clustering or PCA to identify key structural features driving activity .
- Meta-analysis : Aggregate data from multiple studies (e.g., ChEMBL, PubChem BioAssay) and apply statistical corrections for batch effects .
Methodological Considerations
Q. What experimental design principles apply to optimizing reaction yields for derivatives of this compound?
- Factorial design : Vary factors like temperature, solvent polarity, and catalyst loading (e.g., p-toluenesulfonic acid) in a 2³ factorial setup. Use ANOVA to identify significant variables .
- Response surface methodology (RSM) : Model non-linear relationships between variables (e.g., interaction between temperature and reaction time) to pinpoint optimal conditions .
Q. How can researchers validate the purity of synthesized batches for pharmacological studies?
- HPLC-MS : Use a C18 column with a water/acetonitrile gradient. Monitor for byproducts (e.g., hydrolyzed trione rings) via mass fragmentation patterns .
- Elemental analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and detect polymorphs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
